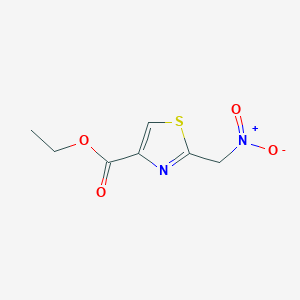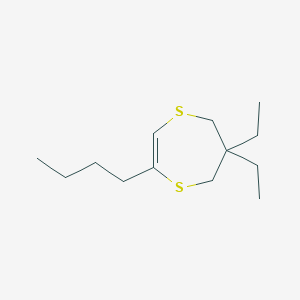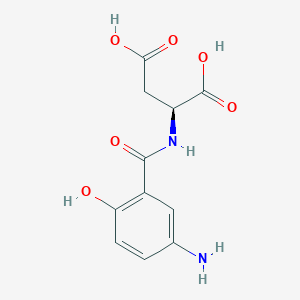
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- is a derivative of L-aspartic acid, an important amino acid in the biosynthesis of proteins. This compound is characterized by the presence of an amino group and a hydroxybenzoyl group attached to the aspartic acid backbone. It is a key intermediate in the development of pharmaceuticals and nutraceuticals due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- typically involves the use of biocatalytic enantioselective hydroamination. This method employs ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. The reaction involves the addition of structurally diverse arylalkylamines to fumarate, resulting in the formation of N-arylalkyl-substituted L-aspartic acids with high enantiopurity (greater than 99% ee) and good isolated yield (up to 79%) .
Industrial Production Methods
Industrial production of this compound often relies on the same biocatalytic methods due to their efficiency and environmental friendliness. The use of carbon-nitrogen lyases such as aspartate ammonia lyase (DAL) and 3-methylaspartate ammonia lyase (MAL) has been well-documented in the enantioselective hydroamination of fumaric acid to produce N-substituted L-aspartic acids .
Análisis De Reacciones Químicas
Types of Reactions
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure high yields and purity .
Major Products
The major products formed from these reactions include various derivatives of L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)-, which are used in the synthesis of pharmaceuticals and other bioactive compounds .
Aplicaciones Científicas De Investigación
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is a key intermediate in the development of drugs with potent biological activities.
Industry: It is used in the production of food additives and nutraceuticals.
Mecanismo De Acción
The mechanism of action of L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of bioactive compounds that exert their effects through different biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-Substituted L-aspartic acids: These compounds share a similar structure but differ in the nature of the substituent groups attached to the aspartic acid backbone.
L-Aspartic acid derivatives: These include various derivatives of L-aspartic acid with different functional groups attached.
Uniqueness
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its high enantiopurity and ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
202981-19-9 |
|---|---|
Fórmula molecular |
C11H12N2O6 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
(2S)-2-[(5-amino-2-hydroxybenzoyl)amino]butanedioic acid |
InChI |
InChI=1S/C11H12N2O6/c12-5-1-2-8(14)6(3-5)10(17)13-7(11(18)19)4-9(15)16/h1-3,7,14H,4,12H2,(H,13,17)(H,15,16)(H,18,19)/t7-/m0/s1 |
Clave InChI |
CRLOBZOULVWQSR-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1N)C(=O)N[C@@H](CC(=O)O)C(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1N)C(=O)NC(CC(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)



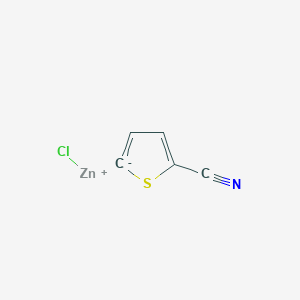
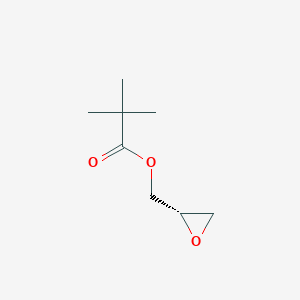


![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)

